methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate -

methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate

Catalog Number: EVT-4103320
CAS Number:
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate belongs to a class of organic compounds known as xanthine derivatives. This compound shares structural similarities with other xanthines, such as caffeine and theophylline. These compounds are known to exhibit a variety of biological activities, including antagonism of adenosine receptors. This specific compound has been investigated in the context of adenosine A2 receptor binding and its potential role in related physiological processes [].

Mechanism of Action

The research indicates that methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate acts as an antagonist at adenosine A2 receptors []. This implies that the compound binds to these receptors, preventing the endogenous ligand, adenosine, from binding and activating the receptors. This antagonism of A2 receptors can lead to a variety of downstream effects depending on the physiological context.

Applications

Based on the research, a key application of methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate is as a pharmacological tool for studying adenosine A2 receptors []. Its specific and high-affinity binding to these receptors makes it valuable for:

  • Radioligand Binding Assays: This compound can be radiolabeled (e.g., with tritium) to study the density and distribution of A2 receptors in tissues and cells [].
  • Investigating A2 Receptor Pharmacology: This compound can be used to assess the binding affinity and selectivity of novel drug candidates targeting A2 receptors [].

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

    Compound Description: This series of compounds represents a group of 1,3-dimethylxanthine derivatives with a pyrazole ring at the 8-position. They were synthesized by reacting 8-bromotheophylline with arylalkyl-(alkenyl) halides, hydrazine hydrate, and methyl 4-(4-R)-2,4-dioxobutanoate []. Several compounds within this series exhibited notable antioxidant and anti-inflammatory properties in vitro. Specifically, compounds with a phenylalyl radical at the 7-position showed significant effects on free radical oxidation and lipid peroxidation, comparable to the antioxidant Trolox [].

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

    Compound Description: [3H]KF17837S is a radioligand specifically designed as a selective antagonist for the adenosine A2A receptor []. It exhibits high affinity for the receptor with a Kd value of 7.1 nM in rat striatal membranes []. This compound has been instrumental in studying the adenosine A2A receptor.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    Compound Description: DPCPX acts as an adenosine A2B receptor antagonist []. It is recognized as an inverse agonist, demonstrating the ability to counteract the basal activity of specific constitutively active mutant adenosine A2B receptors [].

Properties

Product Name

methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate

IUPAC Name

methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H22N4O5/c1-5-6-11-23-14-15(21(2)19(26)22(3)16(14)24)20-18(23)28-13-9-7-12(8-10-13)17(25)27-4/h7-10H,5-6,11H2,1-4H3

InChI Key

NHZZALCSHWXWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)OC)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.